3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride is an organofluorine compound characterized by the presence of four fluorine atoms and a sulfonyl chloride group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride typically involves the fluorination of suitable precursors followed by sulfonylation. One common method includes the reaction of 3,3,4,4-tetrafluoropentanol with thionyl chloride under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent sulfonylation step is carried out in reactors designed to manage the exothermic nature of the reaction and ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Resulting from the reaction with alcohols.
Sulfonic Acids: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of complex fluorinated compounds.
Biology: Employed in the modification of biomolecules to study protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the attachment of the compound to nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule, making it useful in biochemical studies and drug design .
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethylbenzenesulfonyl chloride: Another fluorinated sulfonyl chloride with similar reactivity but different structural properties.
4-Bromo-3,3,4,4-tetrafluorobutanol: A related compound with bromine and fluorine atoms, used in similar applications but with distinct chemical behavior
Uniqueness: 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride is unique due to its specific arrangement of fluorine atoms and the pentane backbone, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance .
Eigenschaften
Molekularformel |
C5H7ClF4O2S |
---|---|
Molekulargewicht |
242.62 g/mol |
IUPAC-Name |
3,3,4,4-tetrafluoropentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClF4O2S/c1-4(7,8)5(9,10)2-3-13(6,11)12/h2-3H2,1H3 |
InChI-Schlüssel |
MTHLJWHKUDJSDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CCS(=O)(=O)Cl)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.